
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Overview
Description
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS: 125224-43-3) is a chiral piperidine derivative with two stereocenters and the molecular formula C₁₂H₁₆FNO (MW: 209.26) . It is a critical intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI), and is identified as Impurity-2 in paroxetine hydrochloride hemihydrate under stress conditions (e.g., acidic or oxidative degradation) . The compound exhibits a boiling point of 327.2°C, density of 1.104 g/cm³, and safety hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sepimostat can be synthesized through a series of chemical reactions involving amidine and 4,5-dihydro-1H-imidazol-2-ylamino groups. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .
Industrial Production Methods
Industrial production methods for sepimostat involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Sepimostat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of sepimostat .
Scientific Research Applications
Pharmacological Significance
Antidepressant Impurity :
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is primarily noted as an impurity in paroxetine formulations. Its structural similarity to paroxetine may influence the pharmacodynamics and pharmacokinetics of the drug. Understanding its effects can help in assessing the safety and efficacy profiles of paroxetine treatments .
Synthesis Methodologies
The synthesis of this compound has been documented through various methods:
- Chiral Catalysis : The compound can be synthesized via a reaction involving 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate compound in the presence of chiral catalysts. This method enhances the yield and purity of the final product .
- Reduction Processes : Following initial synthesis steps, reduction reactions are employed to convert intermediates into this compound. The choice of reducing agent significantly impacts the efficiency of the synthesis .
Therapeutic Potential
While primarily recognized as an impurity, research into the therapeutic potential of this compound is limited but promising:
- Antidepressant Activity : Given its structural relationship with paroxetine, studies may explore whether this compound exhibits similar serotonin reuptake inhibition properties or other neuropharmacological effects that could contribute to mood regulation .
Case Studies and Research Findings
Research focusing on this compound's implications in pharmacology emphasizes its role in drug formulation:
Mechanism of Action
Sepimostat exerts its effects by inhibiting NMDA receptors through antagonism at the Ifenprodil-binding site of the NR2B subunit. This inhibition involves both voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites. The compound demonstrates complex voltage dependence, with pronounced tail currents and overshoots indicating an open channel block .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
{1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol (8c)
- Structure : Replaces the 4-fluorophenyl group in the target compound with a 4-chlorophenyl moiety and introduces a benzyl group at the piperidine nitrogen.
- Properties : Melting point: 113–116°C; synthesized via LiBH₄ reduction .
(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(4-methoxyphenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone (40)
- Structure: Incorporates a 3-chloro-4-fluorophenyl ketone and a methoxyphenoxyethylamino group.
- Synthesis: Utilizes DABCO and sodium cyanoborohydride in methanol .
- Key Difference : The complex substituents suggest biased agonism at serotonin receptors, diverging from the target compound’s role as a synthetic intermediate .
Derivatives with Functional Group Additions
4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine (27)
- Structure : Adds a 2-methylpyridinyloxy group to the hydroxymethyl side chain.
- Properties : 55% yield; purified via NEt₃-neutralized silica gel .
VM-2 and VM-7 (Pharmacophore-Mapped Derivatives)
- VM-2 : Tosyl group addition; VM-7 : Trityloxy group addition.
- Activity : Both show antitubercular activity via hydrogen-bond acceptor interactions, unlike the target compound’s lack of direct therapeutic application .
Methylated and Benzylated Analogs
[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
- Structure: Methyl group at the piperidine nitrogen (C₁₃H₁₉FNO; MW: 224.30).
- Properties : Melting point: 93–98°C; CAS: 105812-81-5 .
- Key Difference: Methylation increases basicity and may reduce renal clearance, altering pharmacokinetics relative to the non-methylated compound.
N-Benzyl Paroxol (Paroxetine Impurity J)
- Structure: Benzyl group at the piperidine nitrogen (CAS: Not available).
- Role : Intermediate in paroxetine synthesis; differs in stability under API storage conditions .
Comparative Data Table
Biological Activity
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a compound with significant implications in pharmaceutical chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like paroxetine. This article explores its biological activity, including neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.
- IUPAC Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
- Molecular Formula : C₁₂H₁₆FNO
- Molecular Weight : 209.26 g/mol
- CAS Number : 125224-43-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Neuroprotective Effects :
- The compound has been investigated for its ability to inhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. This inhibition can lead to neuroprotective effects in various biological models, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antidepressant Properties :
- Inhibitory Activity on Enzymes :
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal death in models of excitotoxicity induced by NMDA receptor activation. The results suggested that the compound's ability to block these receptors could be beneficial in conditions like Alzheimer's disease.
Study 2: Antidepressant Activity
A clinical trial involving paroxetine demonstrated that its efficacy was partly attributed to its active metabolites, including this compound. Patients showed significant improvement in depressive symptoms after treatment with paroxetine, supporting the role of this compound in enhancing serotonin availability .
Study 3: Tyrosinase Inhibition
In a comparative analysis of various piperidine derivatives, this compound exhibited notable inhibitory effects on tyrosinase activity with an IC50 value indicating competitive inhibition. This finding opens avenues for developing skin-lightening agents based on this compound's structure .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, and how do they differ in efficiency?
The compound is a key intermediate in paroxetine synthesis. Two main approaches are:
- Classical Resolution : Racemic intermediates (e.g., 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine) are resolved using chiral acids like (-)-dibenzoyltartaric acid, followed by hydrogenation over Pd/C to yield the (3S,4R)-isomer .
- Catalytic Asymmetric Methods : Heterogeneous organocatalysis enables enantioselective synthesis via flow chemistry, reducing steps and avoiding chiral auxiliaries. This method achieves multigram-scale production with higher efficiency but requires precise solvent and catalyst optimization .
Q. How is the stereochemistry of this compound confirmed?
Single-crystal X-ray diffraction is the gold standard. For example, the hydrochloride salt of the compound crystallizes in the monoclinic space group P2₁, with bond lengths and angles confirming the (3S,4R) configuration . Complementary techniques like NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC are used for preliminary validation .
Q. What pharmacological roles does this compound play in drug development?
It is a critical intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). Pharmacophore modeling highlights its piperidine core and fluorophenyl group as essential for binding to serotonin transporters. Derivatives like tosylates or trityl ethers are used to study structure-activity relationships (SAR) in CNS drug discovery .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during large-scale synthesis?
- Optical Resolution : Use chiral acids (e.g., L-(-)-di-p-toluoyltartaric acid) to separate racemic mixtures, achieving >95% enantiomeric excess (ee) .
- Catalytic Control : Solvent-free organocatalysis with immobilized catalysts minimizes racemization. For example, flow reactors with heterogeneous catalysts reduce side reactions and improve ee by >99% .
Q. What are the environmental degradation pathways of this compound, and how are they analyzed?
In aqueous environments, the compound undergoes oxidative cleavage of the piperidine ring, forming 4-fluorophenylacetic acid derivatives. Degradation is monitored via:
- LC-MS/MS : Detects hydroxylated and demethylated metabolites.
- Quantum-Chemical Modeling : Predicts reaction intermediates and transition states for base-catalyzed hydrolysis .
Q. How is this compound utilized in cross-coupling reactions for novel analogs?
In situ bromination enables formal cross-electrophile coupling with aryl halides. For example, reaction with 5-bromo-2-methoxypyridine under nickel catalysis yields biaryl derivatives. Key parameters include solvent polarity (e.g., THF/hexanes) and stoichiometric control of brominating agents .
Q. What strategies address contradictions in reported synthetic yields?
Discrepancies arise from:
- Reduction Conditions : LiAlH₄ vs. H₂/Pd/C affects stereoselectivity in piperidine ring saturation. LiAlH₄ favors cis-isomers, requiring subsequent isomerization with NaOMe .
- Protecting Groups : Benzyl vs. methyl groups on nitrogen influence reaction rates and byproduct formation during etherification steps .
Q. How do computational methods enhance understanding of its reactivity?
- Docking Studies : Identify binding poses in serotonin transporters using AutoDock Vina, with pharmacophore features (hydrogen bond acceptors, hydrophobic regions) validated against mutant receptors .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C3 vs. C4) based on frontier molecular orbital analysis .
Q. Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases resolve enantiomers .
- NMR Spectroscopy : ¹⁹F NMR tracks fluorophenyl group integrity, while ¹H NMR confirms stereochemistry via vicinal coupling constants .
Q. How is the compound stabilized in long-term storage?
Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the hydroxymethyl group. Purity (>95%) is maintained by lyophilization of hydrochloride salts .
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925050 | |
Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-43-3 | |
Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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